Tert-butyl 3-allyl-3-aminohex-5-enoate
Overview
Description
Tert-butyl 3-allyl-3-aminohex-5-enoate is a chemical compound with the molecular formula C13H23NO2 . It has a molecular weight of 225.33 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-allyl-3-aminohex-5-enoate consists of 13 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 3-allyl-3-aminohex-5-enoate, such as its density, melting point, and boiling point, are not detailed in the available resources .Scientific Research Applications
1. Modulation of Supramolecular Structure
- Application Summary: Tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces . The precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .
- Methods of Application: The removal amount of tert-butyl groups in tetraazaperopyrene derivatives was precisely controlled by stepwise annealing on Ag (111) . The evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP was successfully realized .
- Results: This work can possibly be exploited in constructing stable and long-range ordered nanostructures in surface-assisted systems, which can also promote the development of nanostructures in functional molecular devices .
2. Dipeptide Synthesis
- Application Summary: Amino acid ionic liquids (AAILs) have multiple reactive groups, which can be challenging when used for organic synthesis . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results: The dipeptides were obtained in satisfactory yields .
properties
IUPAC Name |
tert-butyl 3-amino-3-prop-2-enylhex-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-8-13(14,9-7-2)10-11(15)16-12(3,4)5/h6-7H,1-2,8-10,14H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURQIBNRVVEBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC=C)(CC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-allyl-3-aminohex-5-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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